molecular formula C12H19BN2O4S B13474458 N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide

Cat. No.: B13474458
M. Wt: 298.17 g/mol
InChI Key: YQWUJQMJCQBCRA-UHFFFAOYSA-N
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Description

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide is a compound that features a boronic ester and a sulfamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide typically involves the reaction of 4-aminophenylboronic acid pinacol ester with a suitable sulfamide derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Scientific Research Applications

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and sulfamide groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . The sulfamide group can interact with biological targets, potentially leading to therapeutic effects .

Properties

Molecular Formula

C12H19BN2O4S

Molecular Weight

298.17 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(sulfamoylamino)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C12H19BN2O4S/c1-11(2)12(3,4)19-13(18-11)9-5-7-10(8-6-9)15-20(14,16)17/h5-8,15H,1-4H3,(H2,14,16,17)

InChI Key

YQWUJQMJCQBCRA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)N

Origin of Product

United States

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